4-Iodobenzylguanidine

Description

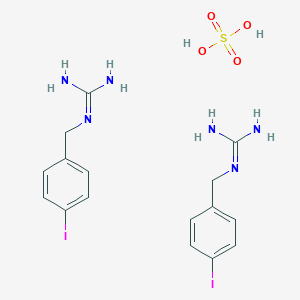

Structure

3D Structure of Parent

Properties

CAS No. |

14629-13-1 |

|---|---|

Molecular Formula |

C16H22I2N6O4S |

Molecular Weight |

648.3 g/mol |

IUPAC Name |

2-[(4-iodophenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-6(2-4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |

InChI Key |

LIPLTNALCZPDRJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN=C(N)N)I.C1=CC(=CC=C1CN=C(N)N)I.OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)I.C1=CC(=CC=C1CN=C(N)N)I.OS(=O)(=O)O |

Synonyms |

4-iodobenzylguanidine 4-iodobenzylguanidine, 125I-labeled para-iodobenzylguanidine |

Origin of Product |

United States |

Synthetic Methodologies and Radiolabeling Chemistry of 4 Iodobenzylguanidine and Analogs

Unlabeled 4-Iodobenzylguanidine Synthesis Pathways

The creation of the basic this compound molecule, without a radioactive isotope, can be achieved through various synthetic routes. These pathways are foundational for producing the necessary precursors for subsequent radiolabeling.

Conventional Synthetic Routes

Conventional methods for synthesizing meta-iodobenzylguanidine (MIBG) have been well-established. One common procedure involves the reaction of meta-iodobenzylamine hydrochloride with cyanamide (B42294). nih.gov This reaction is typically refluxed for several hours. nih.gov An alternative approach involves the reaction of meta-iodobenzylamine with S-ethylisothiouronium sulfate (B86663), which is considered a simpler, more cost-effective, and scalable method. nih.gov This particular method also yields ethanethiol (B150549) as a valuable by-product. nih.gov

A widely recognized conventional method is the Wieland procedure, which involves the condensation of meta-iodobenzylamine hydrochloride with cyanamide in an oil bath heated to 100°C for four hours. The resulting product is then treated with potassium bicarbonate to precipitate MIBG bicarbonate, which is subsequently converted to the hemisulfate salt. nih.gov Variations of this method have been explored to optimize reaction times and yields. For instance, heating a mixture of meta-iodobenzylamine hydrochloride and cyanamide in an oven at 120°C for 30 minutes has been shown to produce high purity MIBG with yields comparable to the original Wieland method.

Table 1: Comparison of Conventional Synthesis Methods for MIBG

| Method | Reactants | Key Conditions | Yield | Purity | Reference |

| Wieland Procedure | meta-iodobenzylamine HCl, Cyanamide | Reflux 4 hrs at 100°C | 60% (bicarbonate) | >98% | nih.gov |

| Modified Wieland | meta-iodobenzylamine HCl, Cyanamide | Oven at 120°C for 30 min | ~70% | >98% | |

| S-ethylisothiouronium | meta-iodobenzylamine HCl, S-ethylisothiouronium sulfate | Stirred 5 hrs at room temp. | 63% | Comparable to authentic reference | nih.gov |

Microwave-Assisted Synthesis Approaches for Hydroxy-Iodobenzylguanidines

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. redalyc.orgufsm.brufsm.br This approach has been successfully applied to the synthesis of 4-hydroxy-3-iodobenzylguanidine (B17191) (HIBG), an analog of MIBG. redalyc.orgufsm.brufsm.brredalyc.org

The synthesis of HIBG using microwave irradiation begins with the production of 4-methoxybenzylamine, which is then treated with hydriodic acid. redalyc.orgufsm.brufsm.br Subsequently, 4-hydroxybenzylguanidine sulfate is prepared by reacting with cyanamide and sulfuric acid under microwave batch reactor (MBR) conditions. redalyc.orgufsm.brufsm.br The final iodination step to form 4-hydroxy-3-iodobenzylguanidine sulfate is also performed under microwave irradiation. redalyc.orgufsm.brufsm.br This microwave-assisted method has been shown to be faster and more efficient than traditional thermal methods. ufsm.br The presence of the hydroxyl group in the 4-position activates the aromatic ring, facilitating electrophilic radioiodination. redalyc.orgufsm.brufsm.br

Table 2: Microwave-Assisted Synthesis of 4-Hydroxy-3-Iodobenzylguanidine (HIBG)

| Step | Reactants | Conditions | Product | Reference |

| 1 | 4-methoxybenzylamine, Hydriodic acid | Heating | 4-hydroxybenzylamine | redalyc.orgufsm.brufsm.br |

| 2 | 4-hydroxybenzylamine, Cyanamide, Sulfuric acid | Microwave Batch Reactor (MBR) | 4-Hydroxybenzylguanidine sulfate | redalyc.orgufsm.brufsm.br |

| 3 | 4-Hydroxybenzylguanidine sulfate | Iodination under MBR | 4-Hydroxy-3-iodobenzylguanidine sulfate | redalyc.orgufsm.brufsm.br |

Role of Chemical Precursors in Guanidine (B92328) Synthesis

The synthesis of both labeled and unlabeled iodobenzylguanidines relies on key chemical precursors. Meta-iodobenzylamine hydrochloride and cyanamide are fundamental starting materials in several conventional synthesis routes for MIBG. nih.govgoogle.com The reaction between these two compounds leads to the formation of the guanidine moiety attached to the benzyl (B1604629) group. nih.govgoogle.com

For the synthesis of radiolabeled MIBG, particularly for no-carrier-added preparations, specialized precursors are required. One such precursor is N,N′-bis(tert-butyloxycarbonyl)-3-(tri-n-butyltin)benzylguanidine (MSnBG). google.com The synthesis of this tin precursor involves first protecting the guanidine group of 3-iodobenzylguanidine with di-tert-butyl dicarbonate (B1257347) to form N,N′-bis(tert-butyloxycarbonyl)-N-(3-iodobenzyl)guanidine. google.com This intermediate then undergoes a substitution reaction with bis(tri-n-butyltin) under palladium catalysis to yield the final tin precursor. google.com Similarly, for the synthesis of a 4-methyl-substituted MIBG analog, a tin precursor, N,N′-(bis-tert-butyloxycarbonyl)-N-(4-methyl-3-trimethylstannylbenzyl)guanidine, was synthesized from 3-iodo-4-methylbenzylalcohol. nih.gov These tin and silicon-containing precursors are crucial for subsequent radioiodination via iododestannylation or iododesilylation reactions. nih.govacs.org

Radioiodination Techniques for this compound and Related Compounds

The introduction of a radioactive iodine isotope into the this compound structure is a critical step in producing the final radiopharmaceutical. Various techniques have been developed to achieve this transformation efficiently and with high radiochemical purity.

Isotopic Exchange Methods

Isotopic exchange is a common method for the radioiodination of MIBG for clinical applications. sigmaaldrich.comresearchgate.netnih.gov This technique involves the replacement of a non-radioactive iodine atom (¹²⁷I) in the MIBG molecule with a radioactive iodine isotope, such as ¹²³I or ¹³¹I, in a nucleophilic substitution reaction. sigmaaldrich.comresearchgate.netnih.gov The reaction is often facilitated by the presence of catalysts and specific reaction media.

Copper(I) and Copper(II) have been shown to catalyze the isotopic exchange reaction for MIBG, with Cu(I) demonstrating higher labeling yields. nih.gov The reaction is typically carried out at elevated temperatures, for example, 160°C for 30 minutes. nih.gov Solid-phase or "dry state" isotopic exchange methods have also been developed, using molten protic media like benzoic acid or pivalic acid, and catalysts such as ammonium (B1175870) sulfate. akjournals.com These methods can achieve high radiochemical yields, with ammonium sulfate and benzoic acid resulting in yields of 97.1% and 84.3%, respectively. akjournals.com The use of freeze-dried kits containing MIBG, a reducing agent like ascorbic acid, and a copper salt is a practical approach for routine clinical production.

Table 3: Catalysts and Conditions for Isotopic Exchange Radioiodination of MIBG

| Catalyst/Medium | Temperature | Time | Radiochemical Yield | Reference |

| Cu(I) / Cu(II) | 160°C | 30 min | >90% | nih.gov |

| Ammonium sulfate (dry state) | Not specified | Not specified | 97.1 ± 1.3% | akjournals.com |

| Benzoic acid (dry state) | Not specified | Not specified | 84.3 ± 1.6% | akjournals.com |

| Diammonium hydrogen orthophosphate (dry state) | Not specified | Not specified | 88.3 ± 1.1% | akjournals.com |

| Pivalic acid (dry state) | Not specified | Not specified | 74.4 ± 1.5% | akjournals.com |

Iododestannylation and Related Strategies

Iododestannylation is a highly effective and widely used method for radioiodination, particularly for producing no-carrier-added radiopharmaceuticals. acs.org This electrophilic aromatic substitution reaction involves the cleavage of a carbon-tin bond by an electrophilic iodine species. mdpi.com The starting material is an organotin precursor, such as an aryltrialkylstannane, which is reacted with a radioiodide salt (e.g., Na¹²³I) in the presence of an oxidizing agent. mdpi.com Common oxidizing agents include hydrogen peroxide, chloramine-T, or Iodogen. mdpi.com

This method has been successfully used to synthesize radioiodinated MIBG analogs. For example, 3-[¹³¹I]iodo-4-methylbenzylguanidine was synthesized in an 85% radiochemical yield from its corresponding trimethylstannyl precursor. nih.gov Similarly, radioiodinated 3-guanidinomethyl-5-iodopyridine was prepared from its tin precursor with a 65-70% radiochemical yield. duke.edu

A related strategy is iododesilylation, which utilizes a silicon-based precursor. While generally resulting in lower radiochemical yields than iododestannylation due to the stronger carbon-silicon bond, it has been successfully applied. acs.org For instance, no-carrier-added [¹³¹I]MIBG was synthesized in 85-90% yield from its aryltrimethylsilane precursor using trifluoroperacetic acid as the oxidizing agent. acs.org No-carrier-added N-hydroxy-3-[¹³¹I]iodobenzylguanidine ([¹³¹I]NHIBG) has also been prepared in 85% yield from its silicon precursor. nih.gov

Principles of No-Carrier-Added (NCA) Radiolabeling

No-carrier-added (NCA) radiolabeling refers to the synthesis of radiolabeled compounds where no stable, non-radioactive isotope of the labeling radionuclide is deliberately added to the reaction mixture. ismi.ie The goal is to produce a radiopharmaceutical with the highest possible specific activity, which is the ratio of the radioactivity of the radionuclide to the total mass of all its isotopes (both stable and unstable) in the sample. tum.de In an ideal "carrier-free" scenario, the preparation would contain only the desired radioisotope; however, in practice, the term "no-carrier-added" is preferred as it acknowledges the potential for minute contamination with stable isotopes. ismi.ie

The primary advantage of NCA radiolabeled compounds, such as NCA [¹³¹I]MIBG, is the potential for enhanced target-to-nontarget tissue ratios. snmjournals.org By minimizing the total amount of the compound administered, NCA preparations reduce the risk of pharmacological side effects and avoid saturating the target binding sites, which can occur with lower specific activity "carrier-added" (CA) formulations. tum.dexml-journal.net For instance, in preclinical studies, NCA [¹³¹I]MIBG demonstrated a significantly higher adrenal-to-liver uptake ratio compared to its carrier-added counterpart. snmjournals.org Similarly, NCA [¹²³I]MIBG has been shown to provide better scintigraphic assessment of the myocardial sympathetic nervous system in rats due to higher cardiac uptake. nih.gov

The synthesis of NCA radiolabeled compounds often involves different chemical strategies than those used for CA preparations. For example, while CA radioiodinated MIBG is typically prepared via an isotope exchange method, NCA versions are often synthesized through methods like iododesilylation of a meta-trimethylsilyl benzylguanidine precursor or Cu(I)-assisted iodo-debromination of meta-bromobenzylguanidine. snmjournals.orgpopline.org These methods are designed to incorporate the radioisotope without the presence of a large excess of the unlabeled compound. snmjournals.orgxml-journal.net The resulting high specific activity products are particularly valuable for both diagnostic imaging and targeted radiotherapy of neuroendocrine tumors. xml-journal.netpopline.org

Radiosynthesis of Fluorinated Analogs of this compound

The development of fluorinated analogs of this compound (IBG) has been driven by the favorable properties of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) for positron emission tomography (PET) imaging. mdpi.com These analogs aim to combine the targeting specificity of the benzylguanidine core for the norepinephrine (B1679862) transporter (NET) with the superior imaging characteristics of ¹⁸F, such as higher resolution and sensitivity compared to the single-photon emission computed tomography (SPECT) isotopes of iodine. mdpi.comd-nb.info

Copper-Mediated Radiofluorination Methods (e.g., [¹⁸F]FIBG)

A significant advancement in the synthesis of ¹⁸F-labeled arylguanidines has been the development of copper-mediated radiofluorination techniques. nih.govsnmjournals.org These methods have proven effective for the late-stage introduction of ¹⁸F into complex molecules, including precursors for (4-[¹⁸F]fluoro-3-iodobenzyl)guanidine ([¹⁸F]FIBG). snmjournals.org

One such approach involves a two-step synthesis using a (mesityl)(aryl)iodonium salt precursor in the presence of a copper catalyst. snmjournals.org This method was adapted from techniques previously used for the radiosynthesis of meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG). snmjournals.orgrsc.org The copper-mediated reaction facilitates the nucleophilic substitution of the iodonium (B1229267) salt with [¹⁸F]fluoride, followed by subsequent chemical modifications to yield the final [¹⁸F]FIBG product. This process has been shown to be a more viable synthetic route compared to earlier, more complex radiofluorination methods for this compound. snmjournals.org

The reaction conditions for copper-mediated radiofluorination are a critical area of research, with studies focusing on optimizing parameters such as the choice of copper catalyst (e.g., Cu(OTf)₂), solvents, temperature, and the use of automated synthesis modules to ensure reproducibility and scalability for clinical applications. nih.govrsc.orgnih.gov

Table 1: Copper-Mediated Radiofluorination for [¹⁸F]FIBG Synthesis

| Precursor | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| (Mesityl)(aryl)iodonium salt | Copper catalyst | 2-step method, simplified synthesis | snmjournals.org |

Introduction of Fluoropropoxyl Groups in Analogs

Another strategy to create ¹⁸F-labeled analogs of MIBG involves the introduction of a fluoropropoxy group onto the benzylguanidine structure. nih.govnih.gov This approach is based on the rationale that radiofluorination via nucleophilic substitution on an aliphatic carbon (Sₙ2 reaction) can often be achieved in a single, efficient step. nih.gov The design of these analogs was also influenced by the fact that the 4-hydroxy derivative of MIBG is a good analog, suggesting that modification at this position would be well-tolerated. nih.gov

A key example of this strategy is the synthesis of 4-[¹⁸F]fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG). nih.govnih.gov The radiosynthesis of [¹⁸F]FPOIBG is achieved by the nucleophilic substitution of a tosylate precursor with aqueous [¹⁸F]fluoride. nih.gov This method allows for a single-step radiochemical synthesis. nih.gov

Research in this area has explored the synthesis and evaluation of such analogs to understand their structure-activity relationships. For instance, while [¹⁸F]FPOIBG itself showed lower uptake in NET-expressing cells compared to [¹²⁵I]MIBG, the investigation provided valuable insights for the design of future MIBG analogs. d-nb.infonih.gov

Molecular Interactions and Cellular Mechanisms of 4 Iodobenzylguanidine Analogs

Norepinephrine (B1679862) Transporter (NET) Affinity and Specificity Studies

4-Iodobenzylguanidine (MIBG) and its analogs are recognized and internalized by cells expressing the norepinephrine transporter (NET), a process also known as the Uptake-1 mechanism. hormones.grnih.gov This transport system is a primary determinant of MIBG's distribution in the body. mdpi.com The binding of MIBG to NET is characterized as an active, high-affinity, low-capacity, and saturable process. aacrjournals.orgnih.gov This active transport is crucial for the accumulation of MIBG in target tissues. hpra.ie

Studies using various cell lines, such as the human neuroblastoma cell line SK-N-SH, have demonstrated that the specific uptake of MIBG is significantly more efficient than passive diffusion, with reports suggesting it can be 20 to 50 times greater. rsc.orgcapes.gov.br The binding process is competitive, as evidenced by the fact that norepinephrine can inhibit the transport of MIBG. nih.govresearchgate.net Furthermore, unlabeled MIBG can displace its radiolabeled counterpart, indicating a shared binding site. capes.gov.br

The specificity of this interaction is highlighted by the fact that only certain cell lines, particularly those of neuroendocrine origin that express NET, exhibit this high-affinity uptake. nih.govnih.gov For instance, among several neuroblastoma cell lines, only those with a specific uptake system for MIBG, like SK-N-SH, showed significant accumulation. nih.govaacrjournals.org The affinity of MIBG for NET is a key factor in its use for imaging and therapy of neuroendocrine tumors, which often overexpress this transporter. researchgate.net

An analog, 4-[18F]fluoro-3-iodobenzylguanidine ([18F]FIBG), has shown even higher binding to neuroblastoma cells compared to no-carrier-added [125I]MIBG in paired-label studies. nih.gov The binding of [18F]FIBG was also confirmed to be mediated by the Uptake-1 mechanism. nih.gov

The molecular structure of benzylguanidine analogs plays a critical role in their recognition and binding by the norepinephrine transporter (NET). The structural similarity of MIBG to norepinephrine is fundamental to its ability to act as a substrate for NET. nih.govscirp.org Key structural features that influence this interaction include the guanidinium (B1211019) group and the position and nature of halogen substituents on the benzyl (B1604629) ring.

The aralkylguanidine structure, which combines a benzyl group with a guanidine (B92328) group, is essential for its function as an adrenergic neuron-blocking agent and its preferential localization in tissues with adrenergic innervation. hpra.ie Among various aralkylguanidines, meta-iodobenzylguanidine is often preferred due to its favorable in vivo stability and lower uptake in the liver. hpra.ie

Studies on structure-activity relationships have revealed that modifications to the MIBG molecule can significantly alter its affinity for NET. For example, the introduction of a methyl group at the 4-position of MIBG was found to be advantageous in terms of higher tumor retention in vitro and lower hepatic uptake in vivo. researchgate.net Conversely, adding a guanidinomethyl group at the 4-position of MIBG appeared to negate its biological properties, as demonstrated by a drastic reduction in uptake by SK-N-SH cells. researchgate.net

The position of the halogen on the benzyl ring also influences NET affinity. While meta-substituted analogs like MIBG show high affinity, para-substituted analogs such as 4-fluorobenzylguanidine have been found to have a comparatively lower affinity for NET. researchgate.net A series of benzylaminoimidazoline derivatives were synthesized and evaluated, with N-(3-iodobenzyl)-4,5-dihydro-1H-imidazol-2-amine showing the highest affinity for NET, indicating that the imidazoline (B1206853) ring can be a viable alternative to the guanidine group for maintaining NET recognition. researchgate.net These findings underscore the importance of specific structural motifs for effective binding to the norepinephrine transporter.

Ligand Binding Characteristics to NET (Uptake-1 Mechanism)

Cellular Uptake and Intracellular Transport Dynamics in Model Systems

The cellular uptake of this compound (MIBG) is predominantly an active transport process, highly dependent on cellular energy and specific ionic conditions. hormones.grnih.gov This active transport, often referred to as the Uptake-1 mechanism, is directly reliant on adenosine (B11128) triphosphate (ATP). mdpi.commicrobenotes.comtaylorandfrancis.com Inhibition of ATP production leads to a significant reduction in MIBG accumulation within cells. nih.govresearchgate.net This energy dependence signifies that the cell must be metabolically active to internalize the compound effectively.

The process is also critically dependent on the presence of sodium ions (Na+). aacrjournals.orgeuropeanreview.orgaacrjournals.org Studies have consistently shown that MIBG uptake is a sodium-dependent process, a characteristic feature of the norepinephrine transporter (NET). aacrjournals.orgnih.gov In the absence of extracellular sodium, the rate of MIBG uptake is markedly decreased. aacrjournals.orgaacrjournals.org This co-dependence on sodium highlights the symport mechanism where the inward transport of MIBG is coupled to the sodium gradient across the cell membrane.

Furthermore, the uptake of MIBG is highly sensitive to temperature. aacrjournals.orgnih.goveuropeanreview.org The active transport system functions optimally at physiological temperatures (37°C). nih.govresearchgate.net A reduction in temperature to 4°C dramatically inhibits the uptake process, indicating that the transport is an enzyme-catalyzed active mechanism rather than simple physical diffusion. nih.govresearchgate.netosti.gov Conversely, moderately elevated temperatures (e.g., 39°C) have been shown to reduce the specific (Uptake-1) component of MIBG uptake in neuroblastoma cells with high active uptake capacity. nih.gov At even higher temperatures (41°C), the uptake of MIBG was found to be reduced in all tested cell lines, suggesting that the active transport component is more susceptible to thermal disruption than passive diffusion. nih.gov

In addition to the primary active transport mechanism, this compound (MIBG) can also enter cells via passive diffusion. hormones.grhpra.ienih.gov This secondary pathway, sometimes referred to as the "uptake-2" mechanism, is a non-specific, energy-independent, and unsaturable process. rsc.orgeuropeanreview.org Unlike the active Uptake-1 system, passive diffusion does not rely on the norepinephrine transporter (NET) and is therefore not inhibited by specific NET blockers. nih.gov

This passive pathway is also temperature-dependent, but to a lesser extent and in a different manner than active transport. aacrjournals.orgeuropeanreview.org While a decrease in temperature to 4°C drastically reduces active uptake, the passive component is less affected. nih.gov Studies have shown that even in cell lines with low capacity for active MIBG accumulation, there is still a level of uptake that can be attributed to passive diffusion. nih.gov This sodium-independent uptake system is considered to be a passive diffusion process. aacrjournals.org

The cellular uptake of this compound (MIBG) can be significantly modulated by various pharmacological inhibitors, which serves to further characterize the transport mechanisms involved. Desipramine (B1205290), a tricyclic antidepressant and a potent inhibitor of the norepinephrine transporter (NET), markedly reduces the uptake of MIBG. nih.govsnmjournals.orgnih.gov This inhibition confirms that MIBG utilizes the NET-mediated Uptake-1 pathway for cellular entry. nih.govnih.gov The inhibitory effect of desipramine is dose-dependent, with studies showing a significant reduction in MIBG uptake at micromolar and even nanomolar concentrations. snmjournals.orgnih.govsnmjournals.org For instance, in SK-N-SH neuroblastoma cells, desipramine has been shown to have a half-maximal inhibitory concentration (IC50) in the nanomolar range for MIBG uptake. snmjournals.org

Ouabain (B1677812), an inhibitor of the Na+/K+-ATPase pump, also effectively blocks MIBG uptake. aacrjournals.orgnih.govresearchgate.netosti.gov By disrupting the sodium gradient across the cell membrane, which is essential for the function of the sodium-dependent NET, ouabain indirectly inhibits the active transport of MIBG. aacrjournals.orgnih.gov The sensitivity of MIBG uptake to ouabain underscores the energy-dependent nature of the Uptake-1 mechanism. nih.govresearchgate.netosti.gov

Other pharmacological agents that interfere with MIBG uptake include cocaine and various sympathomimetic agents, which also act on the NET system. hpra.ieeuropeanreview.org In studies on isolated rat hearts, the uptake rate of MIBG was significantly reduced by the uptake-1 inhibitor desipramine. nih.gov The extraneuronal uptake (uptake-2) inhibitor SKF550 also reduced the distribution volume of MIBG, and in desipramine-blocked hearts, dramatically decreased the remaining uptake rate, indicating that uptake-2 also contributes to MIBG transport. nih.gov The table below summarizes the effects of some key pharmacological inhibitors on MIBG uptake in the SK-N-SH human neuroblastoma cell line.

Table 1: Effect of Pharmacological Inhibitors on MIBG Analog Uptake in SK-N-SH Cells

| Inhibitor | Concentration | MIBG Analog | Reduction in Uptake/Binding (as % of control) | Reference |

|---|---|---|---|---|

| Desipramine (DMI) | 1.5 µM | [131I]FIBG | 87% | researchgate.net |

| Ouabain | 1 mM | [131I]FIBG | 69% | researchgate.net |

| Norepinephrine | 50 µM | [131I]FIBG | 92% | researchgate.net |

| Unlabeled MIBG | 10 µM | [131I]FIBG | 94% | researchgate.net |

| Unlabeled FIBG | 10 µM | [131I]FIBG | 95% | researchgate.net |

| Desipramine | 100 nM | 127I-MoM-PEG-GNPs | Significant decrease | rsc.org |

| Desipramine | Not Specified | [123I]MIBG | Inhibition of entry | bioscientifica.com |

Intracellular Storage Mechanisms and Vesicular Monoamine Transporters (VMATs)

Following transport into the cell, analogs of this compound, such as the widely studied meta-iodobenzylguanidine (MIBG), are actively sequestered into neurosecretory granules. snmjournals.org This process is mediated by vesicular monoamine transporters (VMATs), which are crucial for the storage and subsequent release of monoamine neurotransmitters. scispace.comwikipedia.org The transport mechanism is an active process, driven by a proton gradient established by a V-ATPase in the vesicle membrane. wikipedia.orgelifesciences.org The current model suggests an exchange of two protons from within the vesicle for one molecule of the monoamine substrate from the cytosol. wikipedia.orgelifesciences.org

There are two primary isoforms of VMAT: VMAT1 and VMAT2. wikipedia.orgnih.gov

VMAT1 is predominantly expressed in neuroendocrine cells, such as the chromaffin cells of the adrenal medulla. wikipedia.orgnih.gov

VMAT2 is primarily found in the neurons of the central and peripheral nervous systems, as well as in blood platelets and mast cells. wikipedia.orgnih.govuva.nl

Both VMAT1 and VMAT2 are expressed in the majority of neuroblastoma tumors, with studies showing expression in 62% and 75% of tumors, respectively. nih.gov Research indicates that the level of VMAT2 expression, but not VMAT1, significantly correlates with the avidity of MIBG in neuroblastoma. nih.govescholarship.org MIBG-avid tumors have been found to have significantly higher VMAT2 scores compared to non-avid tumors. nih.govescholarship.org This suggests that VMAT2 is a key determinant in the vesicular storage of MIBG in these tumor cells. nih.gov While the norepinephrine transporter (NET) is considered the principal protein for MIBG uptake into the cell, VMATs are essential for the subsequent intracellular retention and storage. snmjournals.orgnih.gov The sequestration of these compounds into vesicles protects them from cytoplasmic degradation and concentrates them within the cell. d-nb.info

Preclinical Metabolic Stability and Biotransformation of Radiolabeled Analogs

The metabolic stability of benzylguanidine analogs is a critical factor for their use as imaging and therapeutic agents. Meta-iodobenzylguanidine (MIBG) is recognized as a metabolically stable analog of norepinephrine. scispace.comresearchgate.net However, dehalogenation, or the loss of the radioiodine, can be a concern as it leads to nonspecific uptake in tissues like the thyroid. nih.gov

To enhance metabolic stability, new analogs have been developed. For instance, introducing a fluorine atom has been shown to stabilize the carbon-iodine (C-I) and carbon-astatine (C-At) bonds due to fluorine's strong electron-withdrawing effect. nih.gov This modification results in higher stability against dehalogenation in preclinical mouse models when compared to traditional MIBG. nih.gov

Studies comparing the metabolism of [¹²⁵I]MIBG and a fluorinated analog, [¹²⁵I]FIBG, indicated that while both compounds undergo metabolism, they result in the same metabolites, which are distinct from the original halobenzylguanidine structure. nih.gov The development of ¹⁸F-labeled MIBG analogs, such as [¹⁸F]MFBG and [¹⁸F]PFBG, has been pursued to leverage the favorable imaging characteristics of positron emission tomography (PET). scispace.com Preclinical evaluations of these fluorinated analogs have demonstrated their potential.

Biodistribution studies in mice showed that while [¹⁸F]MFBG had similar tumor accumulation to [¹²³I]MIBG, it exhibited significantly faster body clearance and lower uptake in most non-target organs. researchgate.net This suggests improved metabolic and pharmacokinetic properties for certain applications. researchgate.net Furthermore, serum protein binding differs between analogs; a significant portion of [¹⁸F]MFBG remains unbound in human and murine serum, whereas [¹²³I]MIBG shows more extensive binding. researchgate.net

The table below summarizes preclinical findings on the uptake and binding of different radiolabeled benzylguanidine analogs.

Table 1: Preclinical Comparison of Radiolabeled Benzylguanidine Analogs

| Compound | Cell Line | Uptake (% of added radioactivity/10⁶ cells) | Serum Protein Unbinding (Human) | Serum Protein Unbinding (Murine) |

|---|---|---|---|---|

| [¹²³I]MIBG | C6-hNET | 22.2 ± 3.6 | 12% | 29% |

| [¹⁸F]MFBG | C6-hNET | 6.1 ± 0.3 | 74% | 74% |

| [¹⁸F]PFBG | C6-hNET | 5.2 ± 0.4 | Not Reported | Not Reported |

Data sourced from studies on hNET-transduced C6 rat glioma cells. scispace.comresearchgate.net

Preclinical Biological Evaluation of 4 Iodobenzylguanidine Analogs

In Vitro Cellular Assays

In vitro assays using cultured cancer cell lines are fundamental to the initial evaluation of 4-IBG analogs. These studies provide insights into the mechanisms of cellular uptake, retention, and cytotoxicity, which are crucial for predicting in vivo efficacy.

Neuroblastoma Cell Line Models in Binding and Uptake Studies

A variety of human neuroblastoma cell lines are utilized to investigate the binding and uptake of 4-IBG analogs. These cell lines express the norepinephrine (B1679862) transporter (NET) to varying degrees, which is the primary mechanism for the uptake of meta-iodobenzylguanidine (MIBG) and its analogs. nih.govnih.gov Commonly used cell lines include SK-N-SH, SK-N-BE(2C), PC-12, and SH-SY5Y. nih.govsnmjournals.orgnih.govnih.govnih.gov

Studies have shown that the uptake of these analogs is often proportional to the level of NET expression in the cells. nih.gov For instance, SK-N-BE(2C) cells, which have high NET expression, typically exhibit significant uptake of MIBG analogs, while cell lines with lower NET expression, such as LAN1 and SK-N-SH, show correspondingly lower uptake. nih.gov For example, the uptake of meta-[¹⁸F]-fluorobenzylguanidine ([¹⁸F]-MFBG), a fluorinated analog of MIBG, was found to be specific and proportional to the NET expression level in various neuroblastoma cell lines. nih.gov Similarly, the human neuroblastoma cell line SK-N-BE(2C) has been shown to take up mIBG through both an active transport process at low concentrations and passive diffusion at higher, non-physiological levels. nih.gov The SH-SY5Y cell line, a subline of SK-N-SH, is also frequently used and has been shown to possess both a specific uptake system and the ability to store MIBG. nih.gov

| Cell Line | Typical NET Expression | Key Findings in MIBG Analog Studies |

| SK-N-SH | Low to Moderate | Used to compare binding of analogs like [¹³¹I]FIBG and [¹²⁵I]MIBG. researchgate.net Also used to study the cytotoxicity of astatinated analogs like [²¹¹At]MABG. nih.govaacrjournals.org |

| SK-N-BE(2C) | High | Demonstrates high competitive affinity for MIBG and its analog MFBG. nih.gov Shows both active and passive uptake mechanisms for mIBG. nih.gov |

| PC-12 | High | Utilized to study the granular storage of MIBG. researchgate.net |

| SH-SY5Y | Moderate | Possesses a specific uptake system and the ability to store MIBG. nih.gov Used in biodistribution studies with xenograft models. researchgate.net |

Kinetic Analysis of Cellular Uptake and Retention in Cultures

The kinetics of cellular uptake and retention are critical parameters in evaluating the potential of a 4-IBG analog as a therapeutic or imaging agent. These studies measure the rate at which the compound enters the cells and how long it is retained.

The uptake of MIBG and its analogs is an active transport process that is dependent on temperature, sodium concentration, and ATP. nih.govnih.gov This process can be saturated at higher concentrations of the compound. nih.gov Studies have shown that while many neuroblastoma cell lines can take up MIBG, their ability to retain the compound can vary. nih.gov Some cell lines may have a specific uptake system but lack the capacity for long-term storage. nih.gov

For example, research on the SK-N-SH cell line has indicated that while it concentrates MIBG through the neuron-specific Uptake-1 mechanism, long-term retention is a key feature. researchgate.net The retention of some analogs, like [¹³¹I]MeIBG, has been shown to be significantly increased compared to [¹²⁵I]MIBG over time in SK-N-SH cells. researchgate.net The release of the compound from the cells, or exocytosis, is another important kinetic parameter. Studies comparing a derivative, [¹³¹I]GIBG, to [¹²⁵I]MIBG found that their exocytosis from SK-N-SH cells was similar. researchgate.net

Competitive Displacement Studies with Known Transporter Ligands

To confirm that the uptake of 4-IBG analogs is mediated by the norepinephrine transporter, competitive displacement studies are performed. In these assays, the uptake of the radiolabeled analog is measured in the presence of known NET ligands, such as desipramine (B1205290) or norepinephrine itself. nih.govnih.govresearchgate.net

A significant reduction in the uptake of the analog in the presence of these competitors indicates that it binds to the same transporter. For example, the uptake of MIBG in SK-N-BE(2C) cells is effectively blocked by desipramine, a known inhibitor of the Uptake-1 mechanism. nih.gov Similarly, dopamine, tyramine, and norepinephrine have been shown to be highly efficient at blocking mIBG entry into these cells. nih.gov

Competitive affinity studies with SK-N-BE(2)C cells demonstrated that both MFBG and MIBG have a high affinity for NET, with IC₅₀ values of 3.29 µM and 1.23 µM, respectively. nih.gov In another study using SK-N-SH cells, a novel compound, AF78, was able to inhibit the uptake of [¹³¹I]MIBG in a concentration-dependent manner, confirming its interaction with NET. researchgate.net

| Analog/Compound | Cell Line | Competitor | Key Finding |

| MIBG | SK-N-BE(2C) | Desipramine, Dopamine, Norepinephrine | Uptake is blocked, confirming mediation by the Uptake-1 mechanism. nih.gov |

| MFBG | SK-N-BE(2C) | MIBG | High competitive affinity for NET (IC₅₀: 3.29 µM). nih.gov |

| [¹³¹I]GIBG | SK-N-SH | Desipramine (DMI) | Ratio of specific to non-specific uptake was higher for [¹³¹I]GIBG than for [¹²⁵I]MIBG. researchgate.net |

| AF78 | SK-N-SH | [¹³¹I]MIBG | Inhibited MIBG uptake with an IC₅₀ value of 2.57 µM. researchgate.net |

In Vitro Cellular Responses and Cytotoxicity in Neuroblastoma Models

A crucial aspect of preclinical evaluation for therapeutic candidates is assessing their cytotoxicity in cancer cells. For radiolabeled 4-IBG analogs, this involves determining their ability to kill neuroblastoma cells.

Studies have demonstrated that analogs labeled with alpha-particle emitters, such as astatine-211 (B1237555) ([²¹¹At]), are significantly more cytotoxic than those labeled with beta-emitters like iodine-131 (B157037) ([¹³¹I]). nih.govaacrjournals.org For instance, m-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG) was found to be over 80 times more cytotoxic to SK-N-SH cells than [²¹¹At]astatide, highlighting the effectiveness of targeted alpha-particle therapy. nih.govaacrjournals.org The D₀ value (the dose required to reduce the surviving fraction of cells to 37%) for [²¹¹At]MABG was remarkably low, corresponding to only about 6.4 bound astatine-211 atoms per cell for SK-N-BE(2C) and SK-N-SH cells. nih.govaacrjournals.org In contrast, the D₀ for [¹³¹I]MIBG corresponded to 9,000 atoms per cell, showcasing the potent cell-killing ability of the alpha-emitting analog. aacrjournals.org

It has also been shown that the cytotoxicity of radiolabeled MIBG is primarily due to the targeted radiation exposure, as unlabeled MIBG at lower concentrations does not significantly contribute to cell death. nih.gov

In Vivo Animal Model Studies

Following promising in vitro results, 4-IBG analogs are evaluated in animal models to understand their behavior in a whole-organism setting. These studies are essential for assessing the biodistribution and pharmacokinetics of the compounds.

Rodent Models for Biodistribution and Pharmacokinetic Assessments

Rodent models, primarily mice and rats, are extensively used to study the biodistribution and pharmacokinetics of 4-IBG analogs. researchgate.netscispace.comresearchgate.net These studies involve injecting the compound into the animals and then measuring its concentration in various organs and tissues over time.

Biodistribution studies reveal the extent to which the analog accumulates in the target tumor tissue versus non-target organs. High uptake in sympathetically innervated organs like the heart and adrenal glands is expected and confirms the compound's affinity for NET-expressing tissues. researchgate.net For example, studies with [¹²⁵I]-mIBG in rats showed a high affinity for organs with rich sympathetic innervation, such as the adrenal glands, salivary glands, heart, and spleen. researchgate.net In vivo imaging and tissue radioactivity measurements in mice with neuroblastoma xenografts have shown that some analogs, like [¹⁸F]-MFBG, can have higher tumor uptake and better tumor-to-normal organ ratios compared to ¹²³I-MIBG at early time points. nih.gov

Pharmacokinetic assessments provide information on the absorption, distribution, metabolism, and excretion of the compound. A desirable pharmacokinetic profile for an imaging or therapeutic agent includes rapid blood clearance and excretion of the unbound compound to minimize background signal and non-target radiation exposure. researchgate.net Studies in rats have shown that some MIBG analogs, like [¹⁸F]mFBG, exhibit faster tissue uptake and renal clearance than ¹²³I-mIBG. mdpi.com Similarly, pharmacokinetic studies of ¹²⁵I-mIBG in mice and rats have demonstrated rapid blood clearance and that the majority of the compound is excreted unchanged in the urine within the first 24 hours. researchgate.net

| Compound | Animal Model | Key Biodistribution/Pharmacokinetic Findings |

| ¹²⁵I-mIBG | NMRI mice, Wistar rats | Rapid blood clearance; high affinity for adrenal glands, salivary glands, heart, and spleen. researchgate.net |

| [¹⁸F]mFBG | Mice | Faster tissue uptake and renal clearance compared to ¹²³I-mIBG. mdpi.com |

| [¹⁸F]-MFBG | Mice with neuroblastoma xenografts | Higher xenograft uptake and tumor-to-normal organ ratios at 1 and 4 hours post-injection compared to ¹²³I-MIBG. nih.gov |

| [¹³¹I]MeIBG | Normal mice | Myocardial uptake was 1.6-fold higher than that of [¹²⁵I]MIBG at 24 hours. researchgate.net |

| [¹³¹I]GIBG | Mice | Uptake in heart and adrenals was about half that of [¹²⁵I]MIBG. researchgate.net |

Xenograft Models for Tumor Targeting and Specificity Evaluation

Xenograft models are a cornerstone in the preclinical assessment of 4-iodobenzylguanidine (4-IBG) and its analogs, providing a means to evaluate tumor targeting and specificity in a living system that mimics human cancer. nih.govresearchgate.net These models involve the transplantation of human tumor cells into immunodeficient mice, which then develop tumors that can be studied. nih.govresearchgate.netnih.gov

Human Neuroblastoma Xenografts (e.g., PC-12, NB1691, SH-SY5Y)

Human neuroblastoma cell lines are frequently used to create xenograft models for studying agents like 4-IBG because neuroblastoma often expresses the norepinephrine transporter (NET), which is the primary mechanism for the uptake of MIBG and its analogs. snmjournals.orgnih.govsnmjournals.org

The PC-12 cell line, derived from a rat pheochromocytoma, is a well-established model for neuroendocrine tumors and is known for its granular storage of MIBG. snmjournals.orgnih.gov Studies using PC-12 xenografts have been instrumental in evaluating the therapeutic potential of MIBG analogs. For instance, the uptake of a fluorinated analog, ¹⁸F-FIBG, was shown to be high in PC-12 xenograft tumors, allowing for clear visualization in PET images. snmjournals.org Furthermore, therapeutic studies with ¹³¹I-FIBG in these models demonstrated a significant delay in tumor growth compared to ¹³¹I-MIBG. snmjournals.org The estimated MIBG exposure of the PC12 tumor is significantly higher than that of the SK-N-SH xenograft, which correlates with a marked increase in tumor growth delay after radioiodinated MIBG therapy. nih.gov

The NB1691 human neuroblastoma cell line is another critical model. Research has demonstrated tumor-selective uptake and prolonged retention of MIBG analogs in NB1691 xenografts. snmjournals.orgnih.gov Specifically, studies comparing a novel agent, CLR1404, with MIBG in MIBG-avid neuroblastoma models have utilized NB1691 xenografts. snmjournals.orgnih.gov These studies have shown that agents like CLR 124 exhibit significant uptake in NB1691 tumors. snmjournals.org

The SH-SY5Y human neuroblastoma cell line is a subclone of the SK-N-SH cell line and is widely used in neuroscience research. dlr.demednexus.org It is characterized by its capacity for both uptake and storage of MIBG. researchgate.net However, some studies indicate that MIBG storage in SH-SY5Y is primarily extragranular. nih.gov This cell line can be induced to differentiate into a more mature neuronal phenotype. dlr.demednexus.org Xenograft models using SH-SY5Y have been employed to study the biodistribution of different formulations of radioiodinated MIBG. researchgate.net

Table 1: Characteristics of Common Neuroblastoma Xenograft Models for 4-IBG Analog Studies

| Cell Line | Origin | Key Characteristics for MIBG Studies | Selected Research Findings |

| PC-12 | Rat Pheochromocytoma | Granular MIBG storage, high NET expression. snmjournals.orgnih.gov | High uptake of ¹⁸F-FIBG, significant tumor growth delay with ¹³¹I-FIBG. snmjournals.org |

| NB1691 | Human Neuroblastoma | MIBG-avid, used for comparing novel agents to MIBG. snmjournals.orgnih.gov | Demonstrated tumor-selective uptake and retention of MIBG analogs like CLR 124. snmjournals.org |

| SH-SY5Y | Human Neuroblastoma | Extragranular MIBG storage, capable of differentiation. nih.govdlr.deresearchgate.net | Used to study biodistribution of different MIBG formulations. researchgate.net |

Investigations of Pharmacological Interference on In Vivo Biodistribution

The biodistribution and uptake of this compound and its analogs can be significantly influenced by various medications. europeanreview.orgnih.govscielo.br This pharmacological interference is a critical consideration in preclinical studies to understand potential interactions that could affect clinical imaging and therapy. mdpi.comresearchgate.net

A wide range of drugs can interfere with MIBG uptake through several mechanisms, including inhibition of the type-1 uptake system, interference with active transport into neurosecretory vesicles, and depletion of vesicle content. europeanreview.org Commonly implicated drug classes include:

Tricyclic antidepressants

Sympathomimetics

Certain antihypertensives (e.g., labetalol)

Calcium channel blockers

Antipsychotics

Opioid analgesics mdpi.comresearchgate.net

Preclinical studies often involve co-administration of a potential interfering drug with the radiolabeled 4-IBG analog to quantify the impact on tumor and normal tissue uptake. For example, the use of desipramine, a potent NET inhibitor, is a standard method in preclinical models to confirm that the uptake of an MIBG analog is indeed NET-mediated. europeanreview.orgbioscientifica.com A significant reduction in tumor uptake in the presence of desipramine confirms the specificity of the agent for the norepinephrine transporter. bioscientifica.com

Similarly, agents like reserpine (B192253), which depletes catecholamine stores from vesicles, can be used to investigate the role of vesicular storage in the retention of 4-IBG analogs within the tumor. nih.gov Studies in cell cultures and animal models have shown that reserpine can significantly reduce the retention of radioiodinated MIBG in neuroendocrine tumor cells. nih.gov

Table 2: Examples of Pharmacological Agents Investigated for Interference with MIBG Biodistribution

| Interfering Agent | Mechanism of Action | Effect on MIBG Uptake |

| Desipramine | Potent inhibitor of the norepinephrine transporter (NET). europeanreview.org | Blocks the primary uptake mechanism of MIBG into the cell. europeanreview.org |

| Reserpine | Depletes catecholamine stores from neurosecretory vesicles. nih.goveuropeanreview.org | Reduces the retention of MIBG within the tumor cell by disrupting vesicular storage. nih.gov |

| Labetalol (B1674207) | Blocks the type-1 uptake system. europeanreview.org | Reduces MIBG uptake in both normal tissues and tumors like pheochromocytoma. europeanreview.org |

| Clomipramine | Inhibitor of the plasma membrane pump. nih.gov | Can inhibit MIBG uptake, particularly in pheochromocytoma cells. nih.gov |

Advanced Radiopharmaceutical Development and Molecular Imaging Applications

Design Principles for Molecular Imaging Probes and Tracers

The creation of effective molecular imaging probes and tracers is a multifaceted process guided by several key principles to ensure accurate and specific in vivo visualization of biological processes. A primary requirement is high specificity for the intended biological target, such as enzymes, receptors, or transporters. nih.gov This specificity is crucial for minimizing non-specific uptake in other tissues, which simplifies the analysis and interpretation of imaging results. nih.gov Many successful probes are derived from existing molecules like amino acids, which have been adapted for PET imaging to monitor tumor metabolism. nih.gov

Another critical design consideration is the probe's sensitivity. The ability to detect minute changes in the concentration of biological targets is essential, particularly for early disease detection. nih.gov The development of probes often draws from established drugs and drug candidates, a notable example being 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which was initially developed as a chemotherapeutic agent. nih.gov

The process of developing a new radiotracer is complex and requires a multidisciplinary approach, often involving systematic investigations of structure-activity relationships (SARs) to optimize the probe's properties. mdpi.com A common strategy involves linking a targeting moiety (e.g., small molecule, peptide) to a signaling agent via a linker. nih.gov This modular design allows for flexibility in targeting different biological markers and even enables the creation of multimodal probes for simultaneous imaging with different techniques. nih.gov

For tracers targeting the norepinephrine (B1679862) transporter (NET), the design often mimics the structure of norepinephrine (NE) to utilize the body's natural uptake and storage mechanisms. mdpi.comnih.gov This approach has been successfully applied to agents like metaiodobenzylguanidine (MIBG). nih.gov The development of such tracers is often an unsystematic process, but it is crucial for advancing diagnostic and therapeutic applications in areas like cardiology and oncology. mdpi.com

Positron Emission Tomography (PET) Tracer Development

The development of PET tracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F), has significantly advanced molecular imaging. The favorable half-life of ¹⁸F (approximately 110 minutes) makes it a widely used isotope for labeling biomolecules. nih.gov

Development of [¹⁸F]FIBG and Other ¹⁸F-Labeled Analogs for PET Imaging

The development of ¹⁸F-labeled analogs of MIBG, such as [¹⁸F]FIBG, aims to combine the targeting specificity of MIBG with the superior imaging characteristics of PET. These ¹⁸F-labeled tracers are seen as promising alternatives to their iodine-labeled counterparts for imaging neuroendocrine tumors. researchgate.net

One such analog, [¹⁸F]MFBG (meta-[¹⁸F]fluorobenzylguanidine), has shown promise in early clinical studies. It is well-tolerated and provides high-contrast images of neuroendocrine tumors. researchgate.netsnmjournals.org The synthesis of these analogs, including [¹⁸F]MFBG and [¹⁸F]PFBG, has been optimized to produce reasonable radiochemical yields under mild conditions. researchgate.net The fluorination efficiency can be influenced by the position of the trimethylammonium group on the benzonitrile (B105546) precursor. researchgate.net

Another ¹⁸F-labeled guanidine (B92328) derivative, ¹⁸F-LMI1195, was initially developed for imaging cardiac sympathetic innervation and has been evaluated for its potential in tumor imaging. snmjournals.org Research into various ¹⁸F-labeled compounds continues, with a focus on improving synthesis, molar activity, and in vivo performance for specific applications like melanoma detection. snmjournals.orgnih.gov

| Compound Name | Full Name |

| [¹⁸F]FIBG | [¹⁸F]Fluorobenzylguanidine |

| [¹⁸F]MFBG | meta-[¹⁸F]fluorobenzylguanidine |

| [¹⁸F]PFBG | para-[¹⁸F]fluorobenzylguanidine |

| ¹⁸F-LMI1195 | N-[3-bromo-4-(3-[¹⁸F]fluoropropoxy)-benzyl]-guanidine |

| [¹⁸F]FDG | 2-deoxy-2-[¹⁸F]fluoro-D-glucose |

Preclinical PET Imaging and Visualization in Animal Models

Preclinical PET imaging in animal models is a critical step in evaluating the efficacy and characteristics of new radiotracers. These studies provide essential data on biodistribution, tumor uptake, and clearance kinetics. For instance, preclinical studies with [¹⁸F]MFBG demonstrated its ability to visualize C6-hNET xenografts more effectively than [¹²⁴I]MIBG, despite having a lower affinity for the human norepinephrine transporter (hNET). researchgate.net This was attributed to its rapid clearance from the body and lower uptake in non-target organs. researchgate.net

Dynamic PET scans in animal models, such as those performed with ¹⁸F-labeled picolinamide (B142947) probes for melanoma, allow for the real-time tracking of tracer accumulation and clearance. nih.gov These studies have shown rapid kidney clearance and gradual tumor uptake for promising candidates. nih.gov

Similarly, preclinical imaging with ¹⁸F-LMI1195 in a rat model of pheochromocytoma demonstrated specific tumor uptake that could be blocked by desipramine (B1205290), confirming its NET-mediated mechanism. snmjournals.org Comparative studies with [¹²³I]MIBG in the same model revealed differences in liver and bone uptake between the two tracers. snmjournals.org

The use of various animal models, including those with xenografts of human tumors, is standard practice. researchgate.netplos.orgnih.gov These models are essential for assessing the in vivo stability and targeting efficacy of new PET probes before they can be considered for clinical translation. nih.govnih.gov

Preclinical Dosimetry Considerations for PET Tracers

Preclinical dosimetry studies are performed to estimate the radiation dose that would be delivered to various organs in humans based on data from animal models. This is a crucial step in ensuring the safety of a new radiotracer for clinical use.

For [¹⁸F]MFBG, a first-in-human study involving patients with neuroendocrine tumors provided valuable dosimetry data. The urinary bladder was identified as the organ receiving the highest radiation dose. snmjournals.org The mean total body dose was determined to be 0.011 mGy/MBq, with an effective dose of 0.023 mSv/MBq. researchgate.netsnmjournals.org These findings indicated a favorable dosimetry profile for [¹⁸F]MFBG. researchgate.net

Dosimetry estimates for [¹²⁴I]MIBG have also been calculated using preclinical imaging data. These studies extrapolated pharmacokinetic data from mice to estimate human-equivalent internal radiation doses for different age groups. researchgate.net The estimated mean effective dose for an adult male was 0.25 mSv/MBq. researchgate.net Such preclinical estimations are vital for planning first-in-human trials and ensuring patient safety.

Single-Photon Emission Computed Tomography (SPECT) Tracer Development

SPECT imaging remains a valuable tool in nuclear medicine, particularly for applications where PET may not be readily available. The development of SPECT tracers often focuses on labeling with iodine-123 (¹²³I) and iodine-131 (B157037) (¹³¹I).

Development of ¹²³I- and ¹³¹I-Labeled Analogs for SPECT Imaging

Meta-iodobenzylguanidine (MIBG) labeled with either ¹²³I or ¹³¹I has been a cornerstone for imaging neuroendocrine tumors for decades. researchgate.net [¹²³I]MIBG is generally preferred for diagnostic imaging due to the superior physical characteristics of ¹²³I for modern gamma cameras, resulting in higher quality images. researchgate.netrsna.org The addition of SPECT and SPECT/CT to planar [¹²³I]MIBG imaging can further improve the localization and characterization of tumor uptake. researchgate.netrsna.org

[¹³¹I]MIBG, on the other hand, emits beta particles, making it suitable for therapeutic applications in treating neuroblastoma and other neuroendocrine tumors. rsna.orgnih.govjacc.org The development of these radiopharmaceuticals has been pivotal in the theranostic approach to managing these cancers. nih.gov

Preclinical SPECT Imaging in Animal Models

Single-Photon Emission Computed Tomography (SPECT) imaging, often combined with Computed Tomography (SPECT/CT) for anatomical reference, is a crucial tool in the preclinical evaluation of radiopharmaceuticals. For 4-Iodobenzylguanidine, particularly its Iodine-123 labeled form ([¹²³I]mIBG), preclinical studies in animal models have been instrumental in characterizing its in vivo behavior and potential applications. acs.orgkoreascience.kr

Research in normal mice using [¹²³I]mIBG SPECT/CT has been conducted to quantify its biodistribution over time. Following intravenous injection, images are typically acquired at multiple time points, such as 1, 4, and 24 hours post-injection. acs.orgkoreascience.kr These studies demonstrate the specific uptake and retention of [¹²³I]mIBG in tissues expressing the norepinephrine transporter (NET). acs.orgkoreascience.kr The adrenal glands, which are rich in NET, are clearly visualized, showing significant uptake. acs.orgkoreascience.kr In contrast, nonspecific uptake in other organs, like the intestine, tends to clear by 24 hours. acs.org

Longitudinal biodistribution studies in normal mice have shown rapid washout of [¹²³I]mIBG from organs such as the liver and heart, while uptake in the adrenal glands is sustained. acs.org In addition to mice, rats have been used to assess cardiac sympathetic nerve activity using [¹²³I]MIBG with SPECT scintigraphy. nih.gov These preclinical investigations confirm that SPECT imaging with [¹²³I]mIBG can effectively quantify its in vivo distribution, particularly in NET-expressing organs, providing a foundation for its clinical use in diagnosing conditions related to the sympathetic nervous system. acs.orgkoreascience.krnih.gov

One study investigated the use of [¹²³I]mIBG SPECT/CT in mice to evaluate the effects of labetalol (B1674207), a β-adrenergic receptor blocker. acs.org The results showed that labetalol treatment led to a decrease in [¹²³I]mIBG uptake in the adrenal glands, demonstrating the potential of this imaging technique for the preclinical assessment of potential antihypertensive drugs. acs.org

Table 1: Preclinical [¹²³I]mIBG SPECT Imaging Studies in Animal Models

| Animal Model | Imaging Modality | Key Findings | Reference |

|---|---|---|---|

| Normal Mice | SPECT/CT | Quantified biodistribution at 1, 4, and 24 hours post-injection, showing specific uptake in adrenal glands. | acs.orgkoreascience.kr |

| Normal Mice | SPECT/CT | Demonstrated decreased adrenal uptake after treatment with labetalol. | acs.org |

| Rats | SPECT | Assessed cardiac sympathetic nerve activity; showed higher cardiac uptake with no-carrier-added [¹²³I]MIBG. | nih.gov |

Exploration of Novel Radionuclide Incorporations (e.g., ²¹¹At, ⁷⁶Br, ¹²⁴I)

To overcome the limitations of SPECT imaging, such as lower spatial resolution, and to enhance therapeutic efficacy, research has focused on labeling benzylguanidine analogues with alternative radionuclides. acs.orgsnmjournals.org These efforts aim to develop agents for Positron Emission Tomography (PET), which offers higher resolution and quantification, and for targeted alpha therapy, which delivers highly potent, short-range radiation. mdpi.comnih.govnih.gov The primary candidates explored include the alpha-emitter Astatine-211 (B1237555) (²¹¹At) and the positron-emitters Bromine-76 (⁷⁶Br) and Iodine-124 (¹²⁴I). snmjournals.orgnih.govnih.gov

Astatine-211 (²¹¹At): Astatine-211 is a promising alpha-emitter for targeted radionuclide therapy due to its high linear energy transfer (LET) and short path length, making it highly effective for treating microscopic tumors. nih.gov The analogue, meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), has been developed and evaluated in preclinical neuroblastoma models. nih.govaacrjournals.org

Biodistribution: Studies in mice with neuroblastoma xenografts showed that the biodistribution of [²¹¹At]MABG is largely similar to that of [¹³¹I]MIBG, with significant accumulation and retention in tumors at 4 and 24 hours. nih.gov

Cytotoxicity: In vitro, [²¹¹At]MABG demonstrated significantly higher cytotoxicity compared to its iodine-labeled counterpart. In SK-N-SH neuroblastoma cells, its potency was estimated to be nearly 1,400 times higher than that of [¹³¹I]MIBG. nih.govaacrjournals.org

Therapeutic Efficacy: In preclinical models of disseminated neuroblastoma, [²¹¹At]MABG showed a significant survival advantage, suggesting its potential to effectively eradicate microscopic residual disease. nih.gov

Bromine-76 (⁷⁶Br): Bromine-76 is a positron-emitting radionuclide with a half-life of 16.1 hours, making it suitable for PET imaging of biological processes that, like MIBG uptake, may require later imaging time points for optimal contrast. snmjournals.orgscispace.com The analogue meta-bromobenzylguanidine (MBBG) has been labeled with ⁷⁶Br and evaluated for imaging NET-expressing tumors. snmjournals.org

Tumor Uptake: In biodistribution studies using PC-12 tumor-bearing nude mice, [⁷⁶Br]MBBG demonstrated high tumor accumulation. snmjournals.org The uptake correlated strongly with that of MIBG. snmjournals.org

PET Imaging: Small-animal PET imaging with [⁷⁶Br]MBBG provided clear visualization of transplanted tumors with high sensitivity. snmjournals.org The imaging results suggested that [⁷⁶Br]MBBG could be a valuable PET tracer for identifying tumors that would be candidates for [¹³¹I]MIBG therapy. snmjournals.org

Iodine-124 (¹²⁴I): Iodine-124 is a positron-emitting isotope of iodine with a relatively long half-life of 4.2 days, which is comparable to the 8.02-day half-life of therapeutic ¹³¹I. nih.gov This property makes [¹²⁴I]MIBG a logical candidate for pre-therapy PET imaging and dosimetry before [¹³¹I]MIBG treatment. nih.govnih.gov

PET Imaging and Dosimetry: Preclinical PET/CT imaging with [¹²⁴I]MIBG has been performed in murine xenograft models. nih.gov These studies followed the tracer's distribution over 96 hours and used the data to extrapolate human-equivalent internal radiation dose estimates. nih.gov This demonstrates the feasibility of using [¹²⁴I]MIBG PET for pre-therapeutic dosimetry. nih.gov

Limitations: Despite its advantages for dosimetry, ¹²⁴I is not considered an ideal radionuclide for PET imaging due to its complex decay scheme, which includes high-energy gamma emissions that can degrade image quality. nih.gov Furthermore, the radiation dose from [¹²⁴I]MIBG is estimated to be significantly higher than that of [¹²³I]MIBG, which may limit its use as a purely diagnostic agent. nih.gov

Table 2: Properties and Preclinical Findings of Novel Benzylguanidine Radionuclides

| Radionuclide | Analogue | Half-Life | Emission Type | Key Preclinical Findings | Reference |

|---|---|---|---|---|---|

| ²¹¹At | [²¹¹At]MABG | 7.2 hours | Alpha (α) | High cytotoxicity; similar biodistribution to [¹³¹I]MIBG; significant survival advantage in disseminated neuroblastoma models. | nih.govaacrjournals.org |

| ⁷⁶Br | [⁷⁶Br]MBBG | 16.1 hours | Positron (β+) | High tumor accumulation in mice; clear PET imaging of NET-expressing tumors. | snmjournals.org |

| ¹²⁴I | [¹²⁴I]MIBG | 4.2 days | Positron (β+) | Feasible for pre-therapy dosimetry for [¹³¹I]MIBG therapy; higher radiation dose than [¹²³I]MIBG. | nih.govnih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| [¹²³I]meta-iodobenzylguanidine | [¹²³I]mIBG |

| Labetalol | |

| [¹⁸F]-meta-fluorobenzylguanidine | [¹⁸F]-MFBG |

| meta-[²¹¹At]astatobenzylguanidine | [²¹¹At]MABG |

| [¹³¹I]meta-iodobenzylguanidine | [¹³¹I]MIBG |

| [⁷⁶Br]meta-bromobenzylguanidine | [⁷⁶Br]MBBG |

Structure Activity Relationship Sar Studies and Analog Development

Systematic Chemical Modifications of the 4-Iodobenzylguanidine Scaffold

Systematic chemical modifications of the this compound (MIBG) scaffold have been a cornerstone of research aimed at developing improved radiopharmaceuticals. These modifications have targeted both the aromatic ring and the guanidine (B92328) side chain to enhance properties such as binding affinity for the norepinephrine (B1679862) transporter (NET), metabolic stability, and suitability for different imaging modalities like Positron Emission Tomography (PET). mdpi.comd-nb.info The core structure of MIBG, an analog of norepinephrine, is internalized into cells via NET. nih.govnih.gov The position of the iodo-guanidinomethyl group on the benzene (B151609) ring is critical; early studies established that the meta-substituted isomer (m-iodobenzylguanidine) was more metabolically stable and showed comparable adrenal uptake to the para-isomer, leading to its selection for clinical use. neupsykey.com

Modifications often involve the introduction of different substituents onto the benzene ring, including halogens, hydroxyl groups, and alkyl groups. nih.govgoogle.com Another significant area of development has been the creation of fluorine-18 (B77423) labeled MIBG analogs. The short half-life of carbon-11 (B1219553) (20 min) limits the widespread use of some PET tracers, whereas the longer half-life of fluorine-18 (110 min) allows for wider distribution and more flexible imaging protocols. mdpi.comresearchgate.net This has led to the development of numerous 18F-labeled benzylguanidine derivatives, exploring different strategies to incorporate the radioisotope without compromising the molecule's essential biological activity. d-nb.infonih.gov

Impact of Substituent Position and Nature on NET Binding and Cellular Uptake

The position and chemical nature of substituents on the benzylguanidine framework have a profound impact on the molecule's affinity for the norepinephrine transporter (NET) and its subsequent cellular uptake. The interaction with NET is highly specific, and even minor structural changes can lead to significant differences in biological activity. nih.govsnmjournals.org For instance, the placement of the guanidinomethyl group at the meta position of the benzene ring is considered optimal for biological activity, whereas other isomers show less favorable properties. neupsykey.comrsc.org The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the benzene ring, influencing interactions with amino acid residues in the NET binding site. mdpi.comnih.gov

The introduction of alkyl groups, such as a methyl group, can influence a molecule's properties through steric and electronic effects. A methyl group can act as an electron-donating group through resonance (+R) but also has an electron-withdrawing inductive effect (-I). scielo.org.mx In studies of cyanoguanidines, another class of biologically active compounds, the specific placement of substituents was found to be critical for cytotoxic activity. diva-portal.org While specific data on a methyl group at the 4-position of this compound is not extensively detailed in the provided context, the principles of SAR suggest it would modify the molecule's lipophilicity and electronic profile. Such changes could affect its interaction with the hydrophobic pockets and charged residues within the NET binding site, thereby altering binding affinity and uptake kinetics.

Hydroxyl groups significantly impact the polarity and binding characteristics of benzylguanidine analogs. The compound 4-hydroxy-3-iodobenzylguanidine (B17191) (HIBG) is a known metabolite of MIBG. nih.gov The introduction of a hydroxyl group at the 4-position of the 3-iodobenzylguanidine scaffold results in a compound with notable biological activity. In vitro studies using SK-N-SH human neuroblastoma cells found that the specific uptake of 4-hydroxy-3-[¹³¹I]iodobenzylguanidine was 80% relative to that of meta-[¹²⁵I]iodobenzylguanidine (MIBG). nih.gov The addition of polar hydroxyl substituents generally decreases the lipophilicity of the parent compound. nih.gov

However, the position of the hydroxyl group is critical. In a study of phenethylguanidine analogs, a meta-hydroxyl group resulted in the lowest affinity for NET compared to various halogen substituents. mdpi.comnih.gov This loss of affinity was hypothesized to be due to unfavorable interactions within a hydrophobic region of the NET binding site. mdpi.com

The substitution of different halogens has been extensively explored, particularly for developing PET imaging agents using fluorine-18. nih.govosti.govnih.gov Analogs such as meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG) and para-[¹⁸F]fluorobenzylguanidine ([¹⁸F]PFBG) were developed for PET imaging. nih.gov While their specific uptake in hNET-expressing cells was found to be about four times lower than that of MIBG, nih.govresearchgate.net biodistribution studies showed that [¹⁸F]MFBG allows for successful imaging at earlier time points (1-4 hours post-injection) due to more rapid clearance from non-target tissues compared to radioiodinated MIBG. osti.govnih.gov

Another strategy involved adding a fluorine atom to the MIBG structure to create (4-[¹⁸F]fluoro-3-iodobenzyl)guanidine ([¹⁸F]FIBG), with the hypothesis that retaining the iodine atom was essential for bioactivity. nih.govnih.gov This analog demonstrated higher stability against dehalogenation compared to MIBG. nih.gov Competitive inhibition assays with C6-hNET cells showed that the affinity for NET decreased as the halogen moved from fluorine to iodine, with MIBG (iodo) having a higher affinity than its meta-fluoro analog, MFBG. researchgate.net

Table 1: Comparative NET Affinity and Cellular Uptake of Halogenated Benzylguanidine Analogs

| Compound | Key Structural Feature | Relative NET Affinity (IC50) | Relative Cellular Uptake | Key Finding |

| m-Iodobenzylguanidine (MIBG) | Iodine at meta-position | 1.73 µM researchgate.net | High (used as reference) nih.govresearchgate.net | Gold standard for SPECT imaging; high NET affinity and specific uptake. nih.govsnmjournals.org |

| meta-Fluorobenzylguanidine (MFBG) | Fluorine at meta-position | 4.86 µM researchgate.net | ~4-fold lower than MIBG nih.govresearchgate.net | Suitable for PET imaging at earlier time points due to faster clearance. nih.gov |

| para-Fluorobenzylguanidine (PFBG) | Fluorine at para-position | 2.52 µM researchgate.net | ~4-fold lower than MIBG nih.govresearchgate.net | Higher radiochemical yield than MFBG, but lower in vivo tumor accumulation. nih.gov |

| 4-Fluoro-3-iodobenzylguanidine (FIBG) | Iodine at meta-position, Fluorine at para-position | Not specified | Lower than MIBG | Designed to combine PET imaging capability (¹⁸F) with the presumed bioactivity of the iodo-group; showed higher stability. nih.govnih.gov |

| 4-Chloro-3-iodobenzylguanidine | Iodine at meta-position, Chlorine at para-position | Not specified | 117% relative to MIBG nih.gov | Showed higher specific uptake in SK-N-SH cells compared to MIBG. nih.gov |

Assessment of Hydroxyl Substituents (e.g., 4-Hydroxy-3-iodobenzylguanidine)

Application of Computational Modeling and Molecular Docking in SAR Elucidation

Computational modeling and molecular docking have become invaluable tools for elucidating the structure-activity relationships of this compound analogs. mdpi.com These techniques provide insights into how different ligands interact with the NET binding site at an atomic level. A significant challenge is the absence of an X-ray crystal structure for the human NET (hNET), which necessitates the use of surrogate protein structures for docking studies. mdpi.com

Despite this limitation, computational models have successfully rationalized experimental findings. For example, docking studies with a series of phenethylguanidine analogs revealed the crucial influence of halogen substituents on the interaction with NET. mdpi.comnih.gov These studies showed that a T-shaped π–π stacking interaction between the benzene ring of the tracer and amino acid residues of the transporter contributes significantly to binding affinity. mdpi.com The models correctly predicted that NET affinity would decrease as the size of the halogen substituent increased from fluorine to iodine, a trend that was confirmed by in vitro cellular uptake assays. mdpi.comnih.gov Furthermore, these models can explain why certain substitutions, such as a meta-hydroxyl group, lead to a dramatic loss of affinity, attributing it to steric hindrance and unfavorable interactions within hydrophobic regions of the binding pocket. mdpi.com

Design and Preclinical Evaluation of Hybrid Compounds and Nanoparticle Conjugates (e.g., Gold Nanoparticles)

To enhance the therapeutic potential of MIBG, researchers have explored the design of hybrid compounds and nanoparticle conjugates. Gold nanoparticles (GNPs) have emerged as a promising platform due to their unique physicochemical properties, including chemical inertness and the ability for easy surface modification. nih.govfrontiersin.orgnih.gov

In a preclinical study, a modified MIBG analog was covalently grafted to the surface of carboxylated polyethylene (B3416737) glycol (PEG)-coated gold nanoparticles. nih.govrsc.orgnih.gov The resulting MIBG-conjugated GNPs were designed to specifically target neuroblastoma cells, which express high levels of NET. rsc.org In vitro evaluations demonstrated that the cellular uptake of these nanoparticle conjugates by the neuroblastoma cell line SH-SY5Y was significantly reduced in the presence of a NET inhibitor, confirming that their internalization was specifically mediated by the norepinephrine transporter. rsc.orgrsc.orgnih.gov Furthermore, the GNP conjugates were found to be non-toxic to a normal fibroblast cell line, indicating their potential for targeted delivery with minimal off-target effects. rsc.orgnih.gov Such systems offer a theranostic approach, potentially combining targeted delivery for imaging with the radiation-enhancing properties of high-Z materials like gold to improve the efficacy of radiotherapy. nih.govdntb.gov.uanih.gov

Emerging Research Directions and Methodological Advancements in 4 Iodobenzylguanidine Research

Refinement of Radiosynthetic Routes for Enhanced Radiochemical Yield and Purity

The clinical utility of radioiodinated meta-iodobenzylguanidine (MIBG) is critically dependent on its radiochemical yield and purity. researchgate.net Historically, MIBG was prepared via an isotopic exchange reaction, which resulted in a product with a large amount of non-radioactive MIBG molecules, or "cold carriers." lookchem.com These carriers competitively inhibit the uptake of the desired radiolabeled MIBG, potentially reducing its effectiveness and increasing the risk of side effects. researchgate.netlookchem.com

To address this, significant efforts have been made to develop "no-carrier-added" (n.c.a.) MIBG, which has a much higher specific activity. researchgate.net Modern methods for producing radioiodinated MIBG often involve a copper-catalyzed isotope exchange reaction. koreascience.kr One such method, which utilizes a Cu+ catalyst generated in situ, has become a preferred approach for commercial production due to its high radiochemical yield and purity. koreascience.kr Another approach involves a solid-phase synthesis method which has been shown to produce a radiochemical purity of over 97%. researchgate.net

Further refinements to the radiosynthesis process include:

Solid-phase and fluorous-phase labeling: These technologies have been developed for radiohalogens to improve the efficiency of the labeling process. snmjournals.org

Optimized reaction conditions: Research has shown that factors such as reaction temperature and the ratio of precursors can significantly impact the radiochemical yield. For instance, one study found that a temperature of 85°C considerably increased the yield of [¹²³I]MIBG compared to reactions conducted at 25°C. nih.gov

Purification techniques: The use of anion exchange resins and high-performance liquid chromatography (HPLC) is crucial for removing impurities and ensuring a high radiochemical purity of the final product. koreascience.krresearchgate.netsnmjournals.org

These advancements in radiosynthetic routes are essential for producing high-quality 4-iodobenzylguanidine, which is crucial for its clinical performance.

Development of Advanced Preclinical Models for Comprehensive Biological Evaluation

The development of robust preclinical models is fundamental for the comprehensive biological evaluation of this compound. These models are essential for understanding its mechanisms of action, evaluating its efficacy, and predicting its behavior in humans.

A significant area of development is the use of animal models, particularly mice, to study the biodistribution, dosimetry, and antitumor activity of radiolabeled MIBG. nih.govaacrjournals.org For instance, athymic mice implanted with human neuroblastoma cells that express the norepinephrine (B1679862) transporter (NET) are commonly used to assess the tumor-targeting capabilities of MIBG. nih.gov However, a challenge with subcutaneous xenograft models is that they may not always accumulate detectable levels of ¹²⁴I-MIBG, possibly due to differences in the tumor microenvironment compared to native tumors. nih.gov

To overcome the limitations of traditional models, researchers are exploring more sophisticated approaches:

Transporter-deficient mice: These models are crucial for understanding the specific roles of various transporters, such as the norepinephrine transporter (NET), organic cation transporters (OCTs), and multidrug and toxin extrusion proteins (MATEs), in the uptake, distribution, and elimination of MIBG. researchgate.netnih.gov This knowledge is vital for developing strategies to enhance tumor-specific uptake while minimizing toxicity in normal tissues. researchgate.netnih.gov

Patient-derived xenograft (PDX) models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and biology of human tumors. aacrjournals.org

Disseminated disease models: To better mimic metastatic disease, models involving tail vein injection of tumor cells are being utilized to evaluate the efficacy of therapies like [²¹¹At]MABG against widespread microscopic disease. aacrjournals.org

In vitro models: Cell lines, such as the human neuroblastoma cell line SH-SY5Y, are used to study the cellular uptake and mechanisms of action of MIBG and its derivatives at a molecular level. nih.gov

These advanced preclinical models provide a more accurate platform for evaluating the therapeutic potential of this compound and its analogs, ultimately facilitating their translation into clinical practice.

Integration of Multi-Modal Imaging Techniques in Preclinical Research

The integration of multiple imaging modalities in preclinical research offers a powerful approach for a more comprehensive evaluation of this compound. snmjournals.org By combining anatomical and functional imaging techniques, researchers can gain a deeper understanding of tumor biology, progression, and response to treatment. europa.eufrontiersin.org

Key multi-modal approaches include: